

# Elenbecestat MISSION AD Trials: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Elenbecestat |           |
| Cat. No.:            | B1192693     | Get Quote |

Technical Support Center > Troubleshooting Guides > Elenbecestat MISSION AD Trials

This technical support guide provides researchers, scientists, and drug development professionals with a detailed analysis of the discontinued **Elenbecestat** MISSION AD clinical trials. The information is presented in a question-and-answer format to directly address potential questions arising from the trial outcomes.

## Frequently Asked Questions (FAQs)

Q1: What were the **Elenbecestat** MISSION AD trials?

The MISSION AD program consisted of two identical global Phase 3 clinical trials, MISSION AD1 (NCT02956486) and MISSION AD2 (NCT03036280).[1][2][3] These were multicenter, placebo-controlled, double-blind, parallel-group studies designed to evaluate the efficacy and safety of the oral BACE1 inhibitor, **Elenbecestat**, in individuals with early Alzheimer's disease. [2][4] The trials enrolled approximately 2,100 patients with mild cognitive impairment (MCI) or mild Alzheimer's disease with confirmed brain amyloid pathology.[2][4]

Q2: Why were the **Elenbecestat** MISSION AD trials discontinued?

The MISSION AD trials were discontinued in September 2019 based on the recommendation of an independent Data Safety Monitoring Board (DSMB).[1][2][3][4] The DSMB concluded that the trials demonstrated an "unfavorable risk-benefit ratio".[1][2][3][4][5]



Q3: What were the specific findings that led to the unfavorable risk-benefit assessment?

The primary reasons for the unfavorable risk-benefit assessment were a lack of efficacy and a worse adverse event profile compared to placebo. One report from the 2021 Alzheimer's Association International Conference stated there was "no evidence of a treatment effect on CDR-SB or ADCOMS for **elenbecestat** in the early terminated MissionAD program".[1] Furthermore, a key finding was a transient worsening of cognition in the **Elenbecestat** group. Specifically, at the 6-month assessment, patients receiving **Elenbecestat** showed cognitive worsening on the ADAS-Cog11 and the ADAS-Cog14 Word List scales. While this effect appeared to resolve by the 12-month assessment, it contributed to the overall negative risk-benefit profile.[1]

#### **Data Presentation**

While comprehensive, tabulated data from the MISSION AD Phase 3 trials have not been publicly released, the following tables summarize the key characteristics and available outcomes from the program.

Table 1: MISSION AD Trials - Study Design



| Parameter           | Description                                                                                                                                                                                           |
|---------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Trial Identifiers   | MISSION AD1 (NCT02956486), MISSION AD2 (NCT03036280)[1][2][3]                                                                                                                                         |
| Phase               | 3[1][2][3][4]                                                                                                                                                                                         |
| Study Design        | Multicenter, randomized, double-blind, placebo-<br>controlled, parallel-group[2][4]                                                                                                                   |
| Patient Population  | ~2,100 individuals with early Alzheimer's disease (Mild Cognitive Impairment or mild AD) with confirmed brain amyloid pathology[2][4]                                                                 |
| Intervention        | Elenbecestat (50 mg, once daily)[1]                                                                                                                                                                   |
| Comparator          | Placebo[1]                                                                                                                                                                                            |
| Treatment Duration  | Planned for 24 months[1]                                                                                                                                                                              |
| Primary Endpoint    | Change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) at 24 months[1] [2]                                                                                                        |
| Secondary Endpoints | Alzheimer's Disease Composite Score (ADCOMS), Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), Mini- Mental State Examination (MMSE), Functional Activities Questionnaire (FAQ)[1] |

Table 2: Summary of Available Efficacy and Safety Findings from MISSION AD



| Endpoint                                                | Finding                                                                                                 |
|---------------------------------------------------------|---------------------------------------------------------------------------------------------------------|
| Primary Efficacy Endpoint (CDR-SB)                      | No evidence of a treatment effect was observed. [1]                                                     |
| Secondary Efficacy Endpoint (ADCOMS)                    | No evidence of a treatment effect was observed. [1]                                                     |
| Cognitive Effects (ADAS-Cog11, ADAS-Cog14<br>Word List) | Cognitive worsening was observed in the Elenbecestat group at 6 months, which resolved by 12 months.[1] |
| Overall Safety Profile                                  | The adverse event profile for Elenbecestat was worse than that of the placebo group.[6]                 |

## **Experimental Protocols**

Patient Selection and Randomization:

Participants in the MISSION AD trials were individuals diagnosed with early Alzheimer's disease, including those with mild cognitive impairment due to AD and the early stages of mild AD dementia.[1] A key inclusion criterion was the confirmation of amyloid pathology in the brain.[2][4] A total of 2,209 patients were randomized in a 1:1 ratio to receive either a 50 mg oral dose of **Elenbecestat** or a placebo once daily.[1]

Efficacy and Safety Assessments:

The primary measure of efficacy was the change from baseline in the Clinical Dementia Rating Sum of Boxes (CDR-SB) score at 24 months.[1][2] Secondary endpoints included several other validated scales to assess cognitive and functional decline, such as the ADCOMS, ADAS-Cog, MMSE, and FAQ.[1] Safety was monitored through the recording of all adverse events, with a particular focus on treatment-emergent adverse events.

## **Mechanism of Action and Experimental Workflow**

**Elenbecestat**'s Mechanism of Action: BACE1 Inhibition



**Elenbecestat** is a potent inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A $\beta$ ) peptides. By inhibiting BACE1, **Elenbecestat** was designed to reduce the production of A $\beta$ , thereby preventing the formation of amyloid plaques, a hallmark of Alzheimer's disease.



#### Click to download full resolution via product page

Caption: **Elenbecestat** inhibits BACE1, a key enzyme in the amyloidogenic pathway.

#### MISSION AD Trial Workflow

The workflow of the MISSION AD trials followed a standard protocol for Phase 3 clinical studies in Alzheimer's disease.





Click to download full resolution via product page

Caption: Workflow of the **Elenbecestat** MISSION AD clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 2021 Alzheimer's Association International Conference [alz.confex.com]
- 2. media-us.eisai.com [media-us.eisai.com]
- 3. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 4. EISAI AND BIOGEN TO DISCONTINUE PHASE III CLINICAL STUDIES OF BACE INHIBITOR ELENBECESTAT IN EARLY ALZHEIMER® DISEASE | News Release 14 2019 | Eisai Co., Ltd. [eisai.com]
- 5. biopharmadive.com [biopharmadive.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Elenbecestat MISSION AD Trials: A Technical Troubleshooting Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192693#why-did-the-elenbecestat-mission-ad-trials-fail]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com